molecular formula C12H14N2O3 B1468173 1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione CAS No. 1353497-53-6

1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione

Cat. No.: B1468173
CAS No.: 1353497-53-6
M. Wt: 234.25 g/mol
InChI Key: LHBACWNEKBYYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione is a compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the desired piperazinedione. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.

    Medicine: Research has shown its potential in developing new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

When compared to other piperazine derivatives, 1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione stands out due to its unique structural features and reactivity. Similar compounds include:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    2,5-Dimethylpiperazine: Used in the synthesis of pharmaceuticals and as a corrosion inhibitor.

    1-Benzyl-4-hydroxypiperazine: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-6-(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-8-10-12(17)13-6-11(16)14(10)7-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBACWNEKBYYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(C(=O)N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione
Reactant of Route 2
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione
Reactant of Route 3
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione
Reactant of Route 4
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione
Reactant of Route 5
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione
Reactant of Route 6
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.